molecular formula C12H17NO2 B3485019 ethyl (1-methyl-2-phenylethyl)carbamate CAS No. 27822-59-9

ethyl (1-methyl-2-phenylethyl)carbamate

Cat. No. B3485019
CAS RN: 27822-59-9
M. Wt: 207.27 g/mol
InChI Key: ZLJPEGDLROEOBC-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-2-phenylethyl)carbamate is a compound with the formal name methyl (1-methyl-2-phenylethyl)-carbamic acid, ethyl ester . It has a molecular formula of C13H19NO2 and a formula weight of 221.3 . It is a solution in methyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is InChI=1S/C13H19NO2/c1-4-16-13(15)14(3)11(2)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 .

Safety and Hazards

Ethyl (1-methyl-2-phenylethyl)carbamate is related to ethyl carbamate, which is known to be genotoxic and carcinogenic. It is a significant food safety concern as it naturally occurs in many types of fermented foods and drinks . Ethyl carbamate has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

Future research could focus on developing methods to reduce the presence of ethyl (1-methyl-2-phenylethyl)carbamate and related compounds in food and beverages. This could involve optimizing production processes, developing new enzymatic, physical chemical or chemical methods to abate ethyl carbamate precursors, and exploring the use of microorganisms with strong ethyl carbamate degradation abilities .

properties

IUPAC Name

ethyl N-(1-phenylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)13-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPEGDLROEOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214011
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27822-59-9
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27822-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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